molecular formula C14H12BrN3O3 B5694069 N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide

Cat. No.: B5694069
M. Wt: 350.17 g/mol
InChI Key: NUHXVQHHYDHQDW-UHFFFAOYSA-N
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Description

N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, an acetyl group, and a pyridinecarboximidamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide typically involves multiple steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromophenoxy)acetyl chloride.

    Coupling with 3-pyridinecarboximidamide: The final step involves coupling 2-(4-bromophenoxy)acetyl chloride with 3-pyridinecarboximidamide in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: Modulation of oxidative stress pathways, inhibition of specific kinases, and interaction with DNA-binding proteins.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[2-(4-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
  • N’-{[2-(4-fluorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
  • N’-{[2-(4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide

Uniqueness

N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c15-11-3-5-12(6-4-11)20-9-13(19)21-18-14(16)10-2-1-7-17-8-10/h1-8H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHXVQHHYDHQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)COC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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